molecular formula CHBr2F B117605 Dibromofluoromethane CAS No. 1868-53-7

Dibromofluoromethane

Cat. No.: B117605
CAS No.: 1868-53-7
M. Wt: 191.82 g/mol
InChI Key: LTUTVFXOEGMHMP-UHFFFAOYSA-N
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Description

Dibromofluoromethane is a mixed halomethane with the chemical formula CHBr₂F. It is a colorless liquid at room temperature and is known for its high density and low boiling point. This compound is insoluble in water but soluble in organic solvents such as alcohol, acetone, benzene, and chloroform .

Safety and Hazards

Dibromofluoromethane is toxic in contact with skin and if inhaled . It causes serious eye irritation and is suspected of damaging fertility or the unborn child . It causes damage to organs through prolonged or repeated exposure . It also harms public health and the environment by destroying ozone in the upper atmosphere .

Relevant Papers One relevant paper discusses the efficiency of the [18F]difluoromethyl benzothiazolyl-sulfone ([18F]1) as a 18F-difluoromethylating reagent . The paper investigates the influence of structurally-related [18F]difluoromethyl heteroaryl-sulfones in the reactivity toward the photoredox C–H 18F-difluoromethylation of heteroarenes under continuous-flow conditions .

Mechanism of Action

Target of Action

Dibromofluoromethane is a mixed halomethane

Mode of Action

It’s known that it can be used to prepare bromofluoromethane by reductive debromination with organotin hydride as tributyltin hydride . This suggests that this compound can undergo reductive reactions, which may influence its interactions with its targets.

Pharmacokinetics

This compound is a liquid that is insoluble in water

Chemical Reactions Analysis

Dibromofluoromethane undergoes various chemical reactions, including:

Common reagents used in these reactions include organotin hydrides, antimony(III) fluoride, and various electrolytes. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Dibromofluoromethane can be compared with other similar halomethanes, such as:

This compound is unique due to its specific combination of bromine and fluorine atoms, which gives it distinct chemical properties and applications.

Properties

IUPAC Name

dibromo(fluoro)methane
Source PubChem
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InChI

InChI=1S/CHBr2F/c2-1(3)4/h1H
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

LTUTVFXOEGMHMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

CHBr2F
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DSSTOX Substance ID

DTXSID2074320
Record name Dibromofluoromethane
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Molecular Weight

191.82 g/mol
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Physical Description

Liquid; [Alfa Aesar MSDS]
Record name Dibromofluoromethane
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CAS No.

1868-53-7
Record name Dibromofluoromethane
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Record name Dibromofluoromethane
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Record name Dibromofluoromethane
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Record name Dibromofluoromethane
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Record name DIBROMOFLUOROMETHANE
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Q & A

Q1: What is dibromofluoromethane primarily used for in organic synthesis?

A1: this compound serves as a valuable reagent for introducing fluorine and bromine atoms into molecules. It acts as a precursor to fluorocarbene, a reactive intermediate. [, ] This makes this compound particularly useful in synthesizing various fluorine-containing compounds. [, , , ] For instance, researchers have successfully utilized it for the stereoselective synthesis of cis-2-fluorocyclopropylamine through a cyclopropanation reaction. [] Additionally, it plays a key role in the synthesis of fluoroalkenes via a diethylzinc-promoted Wittig reaction. []

Q2: How does the choice of solvent impact reactions involving this compound?

A2: Solvent selection significantly influences the reaction pathway when using this compound. Research shows that reactions conducted in tetrahydrofuran (THF) predominantly yield hydrobromofluoromethylated products. Conversely, using dimethylformamide/water (DMF/H2O) as the solvent favors the formation of bromofluoromethylated products. This highlights the crucial role of solvent effects in controlling reaction selectivity. []

Q3: Can you elaborate on the use of this compound in generating fluorinated heterocycles?

A3: this compound facilitates the efficient synthesis of valuable 3-fluorinated quinolines and pyridines, common pharmacophores in medicinal chemistry. This is achieved through a one-carbon ring expansion reaction of readily accessible indoles and pyrroles. [] The reaction proceeds rapidly (within ten minutes) and can be conducted under ambient air conditions, simplifying the synthetic procedure. []

Q4: What are the structural characteristics of this compound?

A4: this compound (CHBr2F) possesses a tetrahedral molecular geometry with a central carbon atom bonded to one fluorine and two bromine atoms. While its exact molecular weight might vary slightly depending on isotopic abundance, it is approximately 209 g/mol. Spectroscopic data, particularly from Raman spectroscopy, provides insights into its vibrational modes and molecular structure. [, ]

Q5: Are there any documented applications of this compound in quality control processes?

A5: Yes, this compound has been utilized as a volatile organic compound (VOC) surrogate in quality control for groundwater analysis. [] Its established analytical methods and known properties make it suitable for monitoring the accuracy and precision of analytical procedures for VOC determination in environmental samples. []

Q6: Have any studies explored the potential environmental impact of this compound?

A6: While the provided research papers primarily focus on the synthetic applications of this compound, it's crucial to acknowledge its potential environmental impact. As a halomethane, it could contribute to ozone depletion. Investigating its degradation pathways and ecotoxicological effects is essential for responsible use and waste management.

Q7: What analytical techniques are commonly employed to characterize and quantify this compound?

A7: Gas chromatography coupled with various detectors, such as mass spectrometry (GC-MS) or electron capture detection (GC-ECD), is frequently used to analyze this compound. [] These techniques allow for accurate identification and quantification, even at trace levels, in complex matrices like environmental samples. []

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